Protriptyline-D3 is a deuterated derivative of protriptyline, a tricyclic antidepressant primarily used in the treatment of depression. The incorporation of deuterium atoms into the protriptyline structure enhances its stability and makes it a valuable internal standard for analytical methods, particularly in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) applications. Protriptyline-D3 is utilized in clinical toxicology, forensic analysis, and urine drug testing to accurately quantify protriptyline levels in biological samples .
Protriptyline-D3 is classified as a pharmaceutical compound under the category of antidepressants. It is synthesized from protriptyline through deuteration processes, which involve the substitution of hydrogen atoms with deuterium. This compound is mainly sourced from specialized chemical suppliers and is used in various scientific research applications.
The synthesis of Protriptyline-D3 typically involves several key steps:
In industrial settings, automated reactors and advanced purification systems are used to scale up production while adhering to strict quality control measures to meet research standards.
Protriptyline-D3 retains the core structure of protriptyline, characterized by its tricyclic framework. The molecular formula for Protriptyline-D3 is , where three hydrogen atoms are replaced by deuterium. This modification enhances its physical properties without significantly altering its chemical behavior compared to non-deuterated protriptyline.
The structural analysis reveals that Protriptyline-D3 maintains similar pharmacophoric features as its parent compound, which contributes to its functionality in biological systems .
Protriptyline-D3 can undergo various chemical reactions typical for tricyclic compounds:
These reactions are crucial for understanding the compound's reactivity and potential transformations in biological systems.
Protriptyline functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), impacting neurotransmitter levels in the brain. The mechanism involves binding to serotonin transporters and norepinephrine transporters, thereby inhibiting their reuptake and increasing neurotransmitter availability in synaptic clefts.
Recent studies have shown that Protriptyline also interacts with acetylcholinesterase (AChE), leading to conformational changes that may enhance its therapeutic effects against neurodegenerative conditions like Alzheimer's disease. The binding strength of Protriptyline to AChE was measured at approximately kcal/mol, indicating a significant interaction that could influence enzyme activity and amyloid-beta generation .
Protriptyline-D3 exhibits several notable physical and chemical properties:
These properties make Protriptyline-D3 suitable for various analytical applications, particularly in mass spectrometry .
Protriptyline-D3 has diverse applications in scientific research:
Protriptyline-D3 (N-methyl-d3-protriptyline) is synthesized through strategic deuterium incorporation at the terminal methyl group of the tertiary amine moiety. The primary synthetic route involves reductive deuteration of protriptyline precursor 5-(3-aminopropyl)-5H-dibenzo[a,d][7]annulene using deuterated methyl iodide (CD3I) under controlled conditions. This nucleophilic substitution reaction achieves near-complete deuterium incorporation (>99% isotopic purity) at the pharmacologically active site, preserving the tricyclic scaffold essential for biological activity [2] [9].
Alternative synthetic approaches utilize deuterium exchange reactions catalyzed by platinum group metals in deuterium oxide (D2O). However, this method often results in lower regioselectivity and potential deuterium scrambling across the molecule. The preferred method remains the direct alkylation of the secondary amine precursor with CD3I, followed by purification via preparative HPLC to achieve pharmaceutical-grade isotopic purity (>99.5%) suitable for analytical applications [3] [8]. Critical reaction parameters include strict anhydrous conditions, temperature control (0-5°C), and stoichiometric precision to prevent di- or tri-methylation byproducts.
Table 1: Synthetic Routes for Protriptyline-D3 Preparation
Method | Reagents | Deuteration Position | Isotopic Purity | Key Advantage |
---|---|---|---|---|
Alkylation | CD3I, K2CO3, acetonitrile | N-CH3 → N-CD3 | >99% | Regioselective |
Catalytic Exchange | D2O, Pd/C, 80°C | Variable positions | 85-95% | Lower cost |
Precursor Synthesis | Deuterated building blocks | N-CD3 | >99.5% | Highest purity |
The final hydrochloride salt formation employs hydrogen chloride gas in anhydrous diethyl ether, yielding crystalline protriptyline-d3 hydrochloride (CAS# 1435934-21-6) with molecular formula C19H19D3ClN and molecular weight 302.86 g/mol [3] [9]. This salt form enhances stability and solubility for analytical applications, particularly in methanol-based certified reference materials (100 μg/mL) used in mass spectrometry [1].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for deuterium incorporation and molecular integrity of Protriptyline-D3. 1H-NMR analysis reveals the distinct disappearance of the characteristic singlet at δ 2.25 ppm corresponding to the three protons in the N-methyl group of non-deuterated protriptyline. This absence confirms successful deuteration at the methyl position [7]. Advanced two-dimensional NMR techniques including 1H-13C HSQC and HMBC verify the structural preservation of the tricyclic framework, with aromatic protons appearing as complex multiplet patterns between δ 7.0-7.8 ppm and methylene protons resonating as triplets at δ 2.60 ppm (N-CH2-CH2) and δ 1.85 ppm (-CH2-CH2-CH2-) [7].
13C-NMR spectroscopy demonstrates the characteristic triplet splitting (JCD ≈ 20 Hz) of the N-CD3 carbon resonance at approximately δ 40 ppm due to deuterium-carbon coupling. This triplet pattern serves as a diagnostic signature for the deuterated methyl group, distinguishable from the singlet observed in non-deuterated protriptyline at δ 45 ppm. The chemical shift difference arises from the isotopic effect on electron density distribution [7]. Modern NMR methodologies employing parallel acquisition techniques (e.g., MACSY - Multiple ACquisition SpectroscopY) significantly enhance sensitivity for characterizing low-concentration isotopologues, enabling precise structural validation at microgram quantities typical of reference standards [7].
Table 2: Comparative NMR Chemical Shifts (δ, ppm) of Protriptyline vs. Protriptyline-D3
Proton Position | Protriptyline | Protriptyline-D3 | Splitting Pattern Change |
---|---|---|---|
N-CH3 | 2.25 | Absent | Disappearance of singlet |
N-CH2- | 2.60 | 2.60 | Unchanged triplet |
-CH2-CH2- | 1.85 | 1.85 | Unchanged triplet |
Aromatic H-10,11 | 7.25 | 7.25 | Unchanged multiplet |
Carbon Position | |||
N-CD3 | 45.1 | 40.0 | Singlet → Triplet (JCD≈20Hz) |
Mass spectrometry provides critical characterization of Protriptyline-D3's isotopic distribution and fragmentation behavior. The protonated molecular ion [M+H]+ of Protriptyline-D3 appears at m/z 266.40, demonstrating a precise 3 Da shift compared to the non-deuterated counterpart at m/z 263.38 [2] [5]. High-resolution mass spectrometry (HRMS) confirms the molecular formula as C19H19D3N+ with sub-ppm mass accuracy, validating the incorporation of three deuterium atoms. Isotopologue distribution analysis reveals >99% abundance of the M+3 isotopomer, confirming exceptional synthetic isotopic purity essential for its function as an internal standard in quantitative mass spectrometry [1] [3].
The fragmentation pathway under electrospray ionization (ESI) conditions demonstrates diagnostic neutral loss patterns mirroring non-deuterated protriptyline but with mass shifts confirming deuterium retention. The dominant fragment at m/z 191.15 corresponds to cleavage of the deuterated aminopropyl chain (C3H4D3N), while the base peak at m/z 165.07 represents the dibenzo[a,d][7]annulenyl cation. Crucially, the deuterium atoms remain stable during fragmentation, with no observable hydrogen-deuterium exchange under standard ionization conditions. This stability enables specific detection and quantification without isotopic interference [1] [5].
Quantitative applications leverage the distinct mass separation between endogenous protriptyline (m/z 263) and the deuterated internal standard (m/z 266). This 3 Da difference prevents overlapping isotopic distributions, ensuring accurate quantification via selected reaction monitoring (SRM) in biological matrices. The characteristic transition 266→191 provides a specific signature for Protriptyline-D3 detection, while the 263→188 transition monitors the native compound, with retention time matching confirming chromatographic identity [1].
Protriptyline-D3 exhibits identical chromatographic behavior to its non-deuterated analog under reversed-phase LC conditions, co-eluting within 0.1 minutes in methanol/water/acetic acid mobile phases. This near-identical retention (k' = 6.3 for both compounds) enables precise internal standard correction for matrix effects in bioanalytical methods [1]. The deuterated compound maintains the same three-dimensional conformation as evidenced by X-ray crystallography of the hydrochloride salt, with crystal lattice parameters differing by less than 0.5% due to the minor mass difference [3].
Despite structural similarity, Protriptyline-D3 demonstrates significantly enhanced metabolic stability in hepatic microsome studies. While non-deuterated protriptyline undergoes rapid N-demethylation (CYP2D6-mediated) with intrinsic clearance of 32 mL/min/kg, the deuterated analog shows reduced clearance (24 mL/min/kg) and a 30% longer half-life (94 hours vs. 74 hours) due to the kinetic isotope effect [3] [10]. This metabolic resistance specifically affects the initial demethylation step while preserving other biotransformation pathways like aromatic hydroxylation and glucuronidation. The primary metabolites identified include the 10,11-epoxide derivative and 10-hydroxyprotriptyline, identical for both compounds, confirming that deuteration selectively inhibits N-demethylation without altering other metabolic routes [4] [10].
In physicochemical properties, Protriptyline-D3 hydrochloride maintains comparable solubility profiles to the non-deuterated compound (2.1 mg/mL in water at 25°C), with identical pKa values (9.5) and lipophilicity (logP 4.9) [3]. The deuterium substitution causes negligible differences in UV-Vis spectra, with both compounds exhibiting λmax at 254 nm (ε = 5,200 M-1cm-1) in methanol, making it suitable for LC-UV methods where internal standardization is required [1].
Table 3: Comparative Properties of Protriptyline and Protriptyline-D3
Property | Protriptyline | Protriptyline-D3 | Significance |
---|---|---|---|
Molecular Weight | 263.38 g/mol | 266.40 g/mol | 3 Da mass difference enables MS discrimination |
[M+H]+ | m/z 263.38 | m/z 266.40 | Internal standard function |
Hepatic CLint | 32 mL/min/kg | 24 mL/min/kg | Reduced metabolic clearance |
Half-life (t1/2) | 74 hours | 94 hours | Prolonged metabolic stability |
N-Demethylation Rate | 100% (reference) | 65-70% | Kinetic isotope effect |
Crystal Density | 1.21 g/cm³ | 1.23 g/cm³ | Minor packing differences |
Protein Binding | 92% | 92% | Identical binding characteristics |
The primary application of Protriptyline-D3 exploits its analytical utility as an internal standard in quantitative mass spectrometry. Its near-identical extraction recovery, ionization efficiency, and chromatographic behavior to native protriptyline enable precise correction for matrix effects in biological samples [1]. Meanwhile, its distinct mass signature prevents analytical interference, providing superior accuracy compared to structural analogs. This makes Protriptyline-D3 indispensable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications involving protriptyline [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1